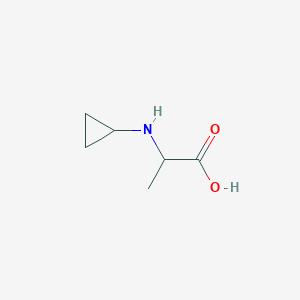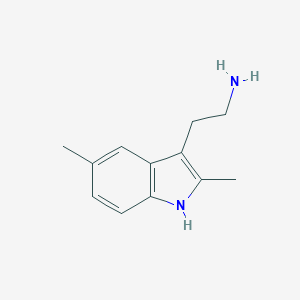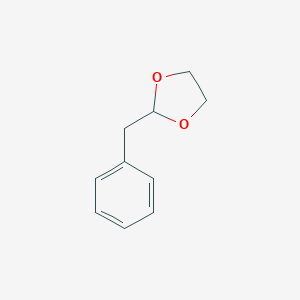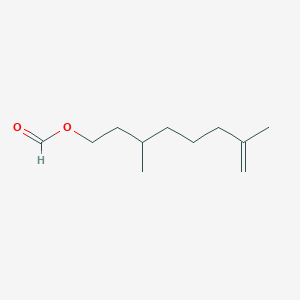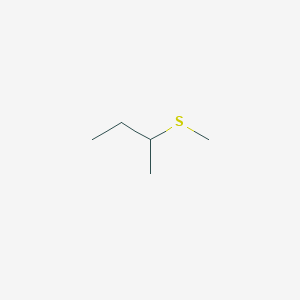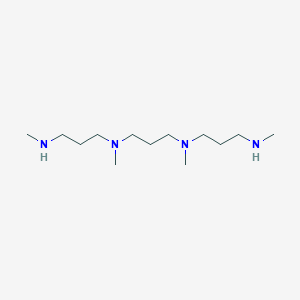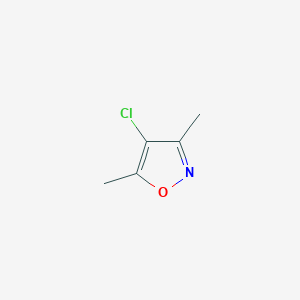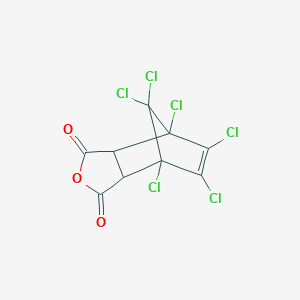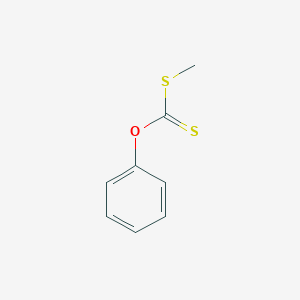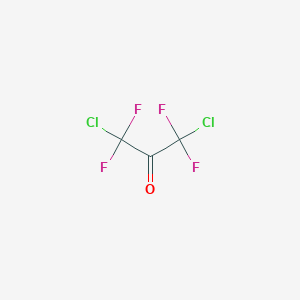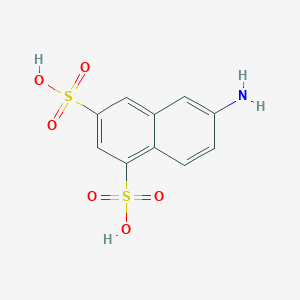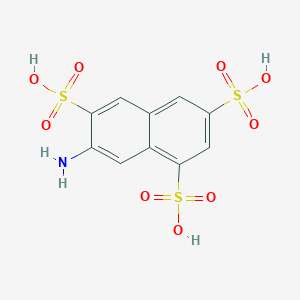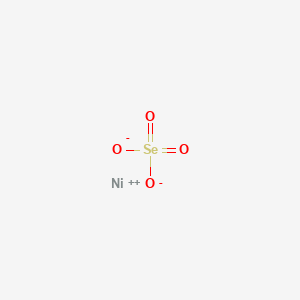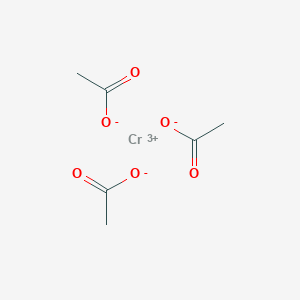
9-Octadecenamide, 12-hydroxy-N-(2-hydroxyethyl)-, (9Z,12R)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Octadecenamide, 12-hydroxy-N-(2-hydroxyethyl)-, (9Z,12R)-, also known as OEA, is a naturally occurring fatty acid amide that has gained significant attention in recent years due to its potential therapeutic properties. OEA is synthesized in the small intestine and is involved in the regulation of appetite and energy expenditure. In addition, OEA has been found to have anti-inflammatory, neuroprotective, and analgesic effects.
Mecanismo De Acción
The exact mechanism of action of 9-Octadecenamide, 12-hydroxy-N-(2-hydroxyethyl)-, (9Z,12R)- is not fully understood. However, it is believed that 9-Octadecenamide, 12-hydroxy-N-(2-hydroxyethyl)-, (9Z,12R)- acts on several receptors in the body, including the peroxisome proliferator-activated receptor alpha (PPAR-alpha) and the transient receptor potential vanilloid type 1 (TRPV1) receptor. Activation of these receptors leads to the regulation of appetite and energy expenditure, as well as the anti-inflammatory and neuroprotective effects of 9-Octadecenamide, 12-hydroxy-N-(2-hydroxyethyl)-, (9Z,12R)-.
Efectos Bioquímicos Y Fisiológicos
9-Octadecenamide, 12-hydroxy-N-(2-hydroxyethyl)-, (9Z,12R)- has been found to regulate appetite and energy expenditure by activating PPAR-alpha and TRPV1 receptors. This leads to the suppression of food intake and the increase in energy expenditure. In addition, 9-Octadecenamide, 12-hydroxy-N-(2-hydroxyethyl)-, (9Z,12R)- has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. 9-Octadecenamide, 12-hydroxy-N-(2-hydroxyethyl)-, (9Z,12R)- has also been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 9-Octadecenamide, 12-hydroxy-N-(2-hydroxyethyl)-, (9Z,12R)- in lab experiments are its natural occurrence in the body, its ability to regulate appetite and energy expenditure, and its potential therapeutic properties. However, the limitations of using 9-Octadecenamide, 12-hydroxy-N-(2-hydroxyethyl)-, (9Z,12R)- in lab experiments are its relatively low potency and the difficulty in synthesizing it in large quantities.
Direcciones Futuras
For the research on 9-Octadecenamide, 12-hydroxy-N-(2-hydroxyethyl)-, (9Z,12R)- include the development of 9-Octadecenamide, 12-hydroxy-N-(2-hydroxyethyl)-, (9Z,12R)- analogs and the investigation of its role in other physiological processes.
Métodos De Síntesis
9-Octadecenamide, 12-hydroxy-N-(2-hydroxyethyl)-, (9Z,12R)- can be synthesized in the laboratory by several methods, including the reaction of oleic acid with ethanolamine and the enzymatic conversion of oleoylethanolamide (9-Octadecenamide, 12-hydroxy-N-(2-hydroxyethyl)-, (9Z,12R)-) to 9-Octadecenamide, 12-hydroxy-N-(2-hydroxyethyl)-, (9Z,12R)- by fatty acid amide hydrolase (FAAH). However, the most common method of synthesis is the reaction of oleic acid with 2-hydroxyethylamine in the presence of a catalyst.
Aplicaciones Científicas De Investigación
9-Octadecenamide, 12-hydroxy-N-(2-hydroxyethyl)-, (9Z,12R)- has been extensively studied for its potential therapeutic properties. It has been shown to have anti-inflammatory effects in animal models of arthritis and multiple sclerosis. 9-Octadecenamide, 12-hydroxy-N-(2-hydroxyethyl)-, (9Z,12R)- has also been found to have neuroprotective effects in models of Parkinson's disease and Alzheimer's disease. In addition, 9-Octadecenamide, 12-hydroxy-N-(2-hydroxyethyl)-, (9Z,12R)- has been shown to have analgesic effects in animal models of pain.
Propiedades
Número CAS |
106-16-1 |
|---|---|
Nombre del producto |
9-Octadecenamide, 12-hydroxy-N-(2-hydroxyethyl)-, (9Z,12R)- |
Fórmula molecular |
C20H39NO3 |
Peso molecular |
341.5 g/mol |
Nombre IUPAC |
(Z,12R)-12-hydroxy-N-(2-hydroxyethyl)octadec-9-enamide |
InChI |
InChI=1S/C20H39NO3/c1-2-3-4-11-14-19(23)15-12-9-7-5-6-8-10-13-16-20(24)21-17-18-22/h9,12,19,22-23H,2-8,10-11,13-18H2,1H3,(H,21,24)/b12-9-/t19-/m1/s1 |
Clave InChI |
JYDIHAYTECQGQK-UZRURVBFSA-N |
SMILES isomérico |
CCCCCC[C@H](C/C=C\CCCCCCCC(=O)NCCO)O |
SMILES |
CCCCCCC(CC=CCCCCCCCC(=O)NCCO)O |
SMILES canónico |
CCCCCCC(CC=CCCCCCCCC(=O)NCCO)O |
Otros números CAS |
106-16-1 |
Pictogramas |
Corrosive; Irritant |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



